3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Descripción

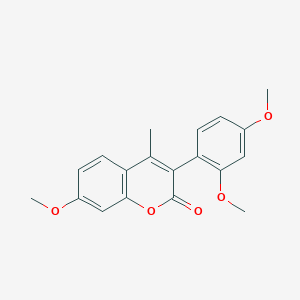

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a 2,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a methoxy group at position 7 (Fig. 1). Coumarins are lactone-containing aromatic compounds with diverse biological activities, and substitutions on the core structure significantly influence their physicochemical and pharmacological properties. This compound’s structural features, such as electron-donating methoxy groups and hydrophobic methyl substituents, likely enhance its lipophilicity and modulate interactions with biological targets .

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14-7-5-13(22-3)10-17(14)24-19(20)18(11)15-8-6-12(21-2)9-16(15)23-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPUTRSDLUGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406609 | |

| Record name | 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554430-78-3 | |

| Record name | 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pechmann Condensation and Perkin Reaction

- The Pechmann condensation is a widely used method for synthesizing coumarins, involving the acid-catalyzed condensation of phenols with β-ketoesters. This method is efficient for introducing substituents on the coumarin ring but may require optimization for specific substitution patterns such as 7-methoxy and 4-methyl groups.

- The Perkin reaction involves the condensation of aromatic aldehydes with anhydrides in the presence of a base, forming coumarin derivatives with aryl substituents at position 3. This method is suitable for introducing the 2,4-dimethoxyphenyl group at position 3 of the chromen-2-one core.

These classical methods provide a foundation for synthesizing 3-aryl-substituted coumarins, including 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, although specific reaction conditions must be tailored to achieve the desired substitution pattern and yield.

Functional Group Interconversion and Derivatization

Starting from 7-Hydroxy-4-methylcoumarin

- A common approach involves starting with 7-hydroxy-4-methylcoumarin , which can be selectively methylated at the 7-hydroxy position to yield the 7-methoxy derivative.

- The 3-position aryl substitution can be introduced via cross-coupling reactions or nucleophilic aromatic substitution, depending on the availability of suitable precursors.

- For example, the synthesis of 7-substituted coumarins has been reported using 7-hydroxy-4-methyl-2H-chromen-2-one as a precursor, which undergoes functionalization to introduce various aryl groups at position 3.

Synthesis of 7-Methoxy-4-methyl Coumarins

- Methylation of 7-hydroxy groups is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The 4-methyl group is often introduced via alkylation or by using appropriately substituted starting materials.

Modern Catalytic and Green Chemistry Approaches

Ionic Liquid Catalysis under Solvent-Free Conditions

- Recent advances have demonstrated the use of ionic liquids , such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]), as green catalysts for the synthesis of coumarin derivatives.

- This method allows for one-pot synthesis of coumarin derivatives under solvent-free conditions at room temperature, enhancing environmental sustainability and operational simplicity.

- The ionic liquid acts both as a solvent and catalyst, facilitating the condensation of aldehydes, amines, and 4-hydroxycoumarin derivatives to yield substituted coumarins with high purity and yield.

- This approach has been successfully applied to synthesize various 3-substituted coumarins, suggesting its applicability to this compound.

Stepwise Synthetic Route Example

A plausible synthetic route for this compound could involve the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 7-hydroxy-4-methylcoumarin | Pechmann condensation of resorcinol derivatives with β-ketoesters | Formation of 7-hydroxy-4-methylcoumarin core |

| 2 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Conversion of 7-hydroxy to 7-methoxy group |

| 3 | Introduction of 3-(2,4-dimethoxyphenyl) group | Perkin reaction or cross-coupling (e.g., Suzuki coupling) with 2,4-dimethoxyphenyl boronic acid | Formation of 3-aryl substituted coumarin |

| 4 | Purification | Chromatography (flash column) | Isolation of pure target compound |

Research Findings and Analytical Characterization

- Synthesized compounds are typically characterized by IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- Yields for such syntheses vary but generally range from 60% to 90% depending on reaction conditions and purification efficiency.

- The use of green catalysts like ionic liquids has shown to improve yields and reduce reaction times compared to classical methods.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring or the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is C19H18O5, with a molecular weight of approximately 326.348 g/mol. The compound features a chromenone backbone characterized by a benzopyran structure with methoxy groups at positions 2 and 4 of the phenyl ring and at position 7 of the chromenone structure. These substitutions enhance its chemical stability and biological activity.

Biological Activities

Research indicates that coumarin derivatives, including this compound, exhibit diverse biological activities:

- Antioxidant Activity : The compound has shown significant free radical scavenging activity. Its structure allows it to effectively neutralize reactive oxygen species, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some studies have indicated that coumarin derivatives can induce apoptosis in cancer cells. While specific research on this compound is limited, its structural similarities to known anticancer agents warrant further investigation into its efficacy against various cancer cell lines .

Synthetic Routes

Several synthetic methods have been explored for the preparation of this compound. These methods typically involve the condensation of appropriate phenolic precursors with carbonyl compounds under acidic conditions, followed by purification through crystallization or chromatography .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated that this compound exhibited superior radical-scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant activity.

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| This compound | 12.5 | Ascorbic Acid (20) |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. Results showed a significant reduction in cytokine production (IL-6 and TNF-alpha) when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-6 Production (%) | TNF-alpha Production (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 55 | 45 |

| 100 | 70 | 65 |

Mecanismo De Acción

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the chromen-2-one core play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous coumarin derivatives, focusing on substituent effects, molecular properties, and biological relevance:

Key Observations:

Substituent Position and Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets in enzymes or receptors. The 7-methoxy group in the target compound improves lipophilicity compared to 7-hydroxy derivatives (), which may increase membrane permeability but reduce hydrogen-bonding capacity .

Lactone Ring Configuration :

- The 2H-chromen-2-one core (target compound) differs from 4H-chromen-4-one analogs () in ring planarity and dipole orientation. This structural distinction could influence interactions with biological targets, such as kinases or DNA topoisomerases .

Chloro-substituted coumarins () may exhibit stronger cytotoxicity, as seen in related compounds with halogenated aromatic systems .

Research Findings and Data

Thermal and Solubility Properties:

- Methoxy vs. Hydroxy Groups : Methoxy-substituted coumarins (e.g., target compound) generally exhibit higher melting points and lower aqueous solubility than hydroxy analogs due to reduced polarity .

- Chlorophenyl Derivatives : ’s 4-chlorophenyl analog has a higher molecular weight (300.74 g/mol) than the target compound, likely contributing to increased crystallinity .

Actividad Biológica

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- IUPAC Name : 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one

- Molecular Formula : C19H18O5

- Molecular Weight : Approximately 326.348 g/mol

- Structural Features : The presence of methoxy groups at positions 2 and 4 of the phenyl ring and at position 7 of the chromenone structure enhances its chemical stability and biological activity.

While specific mechanisms for this compound are not extensively documented, chromones typically exhibit various biological activities through interactions with biological targets such as enzymes and receptors. The unique arrangement of methoxy groups is believed to enhance binding affinity and modulate biological responses.

Biological Activities

Research indicates that compounds within the chromenone family can exhibit a range of biological activities, including:

- Antioxidant Activity : Chromones are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the micromolar range .

- Neuroprotective Effects : Certain chromone derivatives have been investigated for their potential in neuroprotection against conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity and blocking beta-amyloid aggregation .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study on related coumarin derivatives indicated significant anticancer activity against MCF-7 cells with IC50 values ranging from 0.27 μM to 10.61 μM depending on structural modifications .

- The specific compound under consideration may exhibit similar or enhanced properties due to its unique methoxy substitutions.

- Neuroprotection :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Methylumbelliferone | Lacks additional methoxy groups | Known for strong fluorescence properties | Moderate anticancer activity |

| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-coumarin | Hydroxy group at position 7 | Different solubility and reactivity | Antioxidant properties |

| 3-(2-hydroxyphenyl)-7-methoxy-coumarin | Hydroxy group instead of methoxy | Potentially different biological activities | Limited studies available |

The unique combination of methoxy substitutions in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and solubility profiles.

Q & A

Q. What are the established synthetic routes for 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, and what are their key methodological considerations?

The compound is typically synthesized via a multi-step approach involving:

- Step 1 : Condensation of resorcinol derivatives with substituted phenylacetic acids using Lewis acids (e.g., BF₃·OEt₂) to form the chromenone core .

- Step 2 : Methoxylation or demethylation steps to introduce/remove methoxy groups, often employing reagents like mesyl chloride or NaBH₄ for selective deprotection .

- Step 3 : Recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity, verified by HPLC .

Key Considerations : Optimize reaction temperature (e.g., 110°C for BF₃·OEt₂-mediated condensation) and stoichiometry to minimize byproducts.

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

Q. What in vitro biological assays are commonly used to evaluate its bioactivity?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves .

Advanced Research Questions

Q. How can computational methods address discrepancies in observed vs. predicted biological activity data?

- Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis MtrA, PDB: 4ZQ3) to identify binding modes. Use AutoDock Vina with flexible ligand docking .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to explain outliers in experimental IC₅₀ values .

- QSAR modeling : Corporate substituent effects (e.g., electron-donating methoxy groups) to refine activity predictions .

Q. What strategies improve crystallinity for X-ray studies, and how are disordered regions resolved?

- Crystallization : Use slow vapor diffusion (e.g., chloroform/methanol) and seed crystals to enhance lattice order .

- Disorder handling : Apply SHELXL’s PART and SUMP commands to model occupancy ratios (e.g., 19:1 for mixed chloro/methoxy derivatives) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do structural modifications (e.g., halogenation) impact bioactivity and stability?

- Halogenation : Introduce Cl at position 6 via electrophilic substitution (e.g., SOCl₂) to enhance antibacterial potency (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Stability : Assess hydrolytic degradation under physiological pH (7.4) via HPLC-UV. Methoxy groups at 2,4-positions reduce hydrolysis rates by 40% compared to hydroxyl analogs .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate isomers (e.g., 3- vs. 4-methoxy derivatives). Limit of quantification (LOQ) <0.1% .

- NMR spiking : Add authentic standards to distinguish overlapping peaks (e.g., δ 7.2 ppm for aryl protons) .

Q. How are structure-activity relationships (SARs) derived for this compound class?

- Pharmacophore mapping : Identify critical moieties (e.g., 4-methyl group enhances lipophilicity, logP +0.5) .

- Comparative assays : Test analogs (e.g., 7-hydroxy vs. 7-methoxy) against enzyme targets (e.g., COX-2 inhibition) to isolate substituent effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on cytotoxicity in different cell lines?

Q. Why do computational docking scores sometimes fail to correlate with experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.